N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
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Description
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide” is a compound with the molecular formula C19H24N4O and a molecular weight of 324.4 g/mol. It has been identified as having inverse agonist efficacy selective for the alpha5 subtype .
Synthesis Analysis
The synthesis of similar compounds involves various methods including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A specific pathway for the synthesis of a related compound, N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide, involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product.Molecular Structure Analysis
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .Mechanism of Action
Future Directions
The future directions for research on “N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. The use of these compounds as potential fluorescent sensors and biologically active compounds has been shown , indicating potential areas for future research.
Properties
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-6-9-23-18-15(17(22-23)21-19(24)12(2)3)11-14-8-7-13(4)10-16(14)20-18/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFJZCFSSCPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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